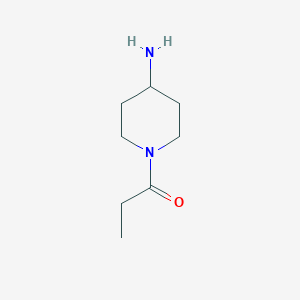

1-(4-Aminopiperidin-1-yl)propan-1-one

Übersicht

Beschreibung

“1-(4-Aminopiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is also known as "1-propionylpiperazine" . The compound has a molecular weight of 156.22 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H18N4O.2ClH/c12-10-1-6-15 (7-2-10)11 (16)3-5-14-8-4-13-9-14;;/h4,8-10H,1-3,5-7,12H2;2*1H . This code provides a detailed description of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Epoxide Hydrolase Inhibition

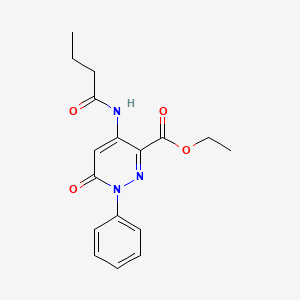

1-(4-Aminopiperidin-1-yl)propan-1-one has been utilized in the synthesis of ureas, which are efficient inhibitors of human soluble epoxide hydrolase (sEH). The derived ureas are characterized by lower melting points, increased solubility in water, and significant inhibitory activity. This indicates the potential of this compound derivatives in modulating enzymes involved in inflammation and pain management (Butov, Burmistrov, & Danilov, 2017).

ASK1 Inhibition

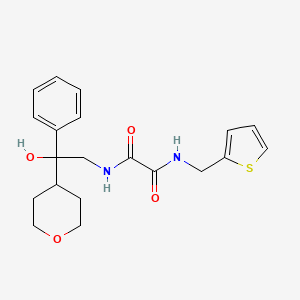

Compounds derived from this compound, specifically aryl amide derivatives, have been identified as potent ASK1 inhibitors. These compounds are significant in the treatment of conditions related to inflammation and pain, with potential applications in diseases like osteoarthritis and neuropathic pain (Norman, 2012).

Synthesis of Isotopomers

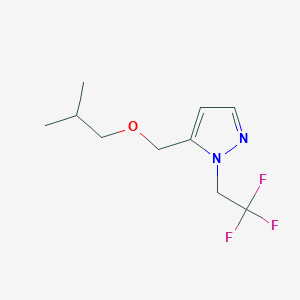

This compound has been used in the synthesis of isotopomers for pharmaceutical applications. Specifically, the synthesis of the 3-[14C]-isotopomer of LY333068, a 5HT1A antagonist, was achieved using this compound. The process involved multiple steps and resulted in a product with high radiochemical purity (Czeskis, 1998).

Role in Photophysical Studies

This compound is also used in photophysical studies. It serves as a probe in understanding the photophysical behavior of certain compounds in biological systems. The studies aim to rationalize the interpretation of max emission of these probes in terms of specific and general effects of the solvent, contributing to our understanding of biological systems at a molecular level (Cerezo et al., 2001).

Metabolism and Drug Design

4-Aminopiperidines, including this compound, are extensively metabolized by cytochrome P450s. Insights into the molecular interactions and catalytic mechanisms provide valuable information for structure-based drug design, guiding the discovery of therapeutic agents with optimized metabolism (Sun & Scott, 2011).

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARECLULLLYMJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)

![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)

![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)

![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)